Crizotinib-d5 - 1395950-84-1

Crizotinib-d5

Catalog Number: EVT-3163318
CAS Number: 1395950-84-1
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 455.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-Crizotinib-d5 is intended for use as an internal standard for the quantification of (R)-crizotinib by GC- or LC-MS. (R)-Crizotinib is a derivative of aminopyridine that acts as a potent, orally bioavailable, ATP-competitive small-molecule dual inhibitor of c-MET (IC50 = 8 nM) and ALK (IC50 = 20 nM) receptor tyrosine kinases. (R)-Crizotinib shows antitumor efficacy, including cytoreductive antitumor activity, in multiple tumor models implanted in athymic mice that express activated c-MET or ALK fusion proteins (IC50s = 5-20 nM).

7-Hydroxystaurosporine

Compound Description: 7-Hydroxystaurosporine is a synthetic derivative of staurosporine, recognized for its antineoplastic properties. It acts as a broad-spectrum protein kinase inhibitor, targeting various kinases including AKT, calcium-dependent protein kinase C, and cyclin-dependent kinases. This compound induces cell cycle arrest at the G1/S phase and inhibits nucleotide excision repair by targeting the G2 checkpoint kinase chk1, ultimately leading to apoptosis. []

Relevance: While not structurally identical, 7-Hydroxystaurosporine is included in the research due to its shared biological activity with the main compound, 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine. Both compounds exhibit antineoplastic activities and target kinases, indicating a potential overlap in their mechanisms of action and therapeutic applications. []

Reference: [] Supporting Information: Previous studies that reported the relationship between cancers/tumors and topmost feasible drug candidate compounds selected for ALK, ELGN 3 and NUAK 1 - Semanticscholar

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (DB08700)

Compound Description: DB08700 is a multi-target kinase inhibitor demonstrating activity against ALK, LCK, c-MET, TRKA, TRKB, TIE2, and ABL. [] This compound has been explored for its anticancer potential, particularly in the context of inhibiting hepatocyte growth factor receptor (c-MET), a known therapeutic target in cancer treatment. [, ]

Relevance: This compound is highly structurally similar to the main compound, 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine. The primary difference lies in the deuterium substitution on the piperidine ring of the main compound. This close structural similarity suggests that both compounds may share a similar mechanism of action and target profile, potentially impacting kinases involved in cancer development and progression. [, ]

Classification and Source

Crizotinib-d5 is classified as a small molecule pharmaceutical compound. It is derived from crizotinib, which was originally developed by Pfizer and received FDA approval in 2011 for treating specific types of lung cancer. The deuterated version is synthesized for research purposes, particularly in pharmacokinetic studies to improve the accuracy of drug measurements due to its distinct mass characteristics.

Synthesis Analysis

The synthesis of crizotinib-d5 involves several key steps that incorporate deuterium into the molecular structure. A notable method described in the literature includes a base-catalyzed hydrogen/deuterium exchange process. This approach utilizes deuterated solvents and reagents to selectively replace hydrogen atoms with deuterium:

  1. Starting Materials: The synthesis typically begins with 4-hydroxypiperidine and other precursors.
  2. H/D Exchange Reaction: A base-catalyzed reaction with deuterated solvents (e.g., D2O) facilitates the exchange of hydrogen atoms for deuterium.
  3. Reduction Steps: Subsequent reduction reactions, such as using sodium borodeuteride, are employed to finalize the incorporation of deuterium into the compound.
  4. Purification: The final product undergoes purification processes to achieve high chemical purity, often above 99%.

This multi-step synthesis allows for the precise introduction of deuterium labels at specific positions within the crizotinib structure, enhancing its utility in analytical applications .

Molecular Structure Analysis

Crizotinib-d5 retains the core structure of crizotinib but features five deuterium atoms incorporated into its molecular framework. The molecular formula can be represented as C21H22Cl2F2N4O2D5, where "D" denotes deuterium:

  • Core Structure: It consists of a piperidine ring, a pyrazole moiety, and a pyridine ring.
  • Deuteration Sites: The specific sites of deuteration are critical for distinguishing crizotinib-d5 from its non-deuterated counterpart during analytical assessments.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the successful incorporation of deuterium and providing insights into the compound's conformational dynamics .

Chemical Reactions Analysis

Crizotinib-d5 participates in various chemical reactions typical for tyrosine kinase inhibitors:

  1. Phosphorylation Inhibition: Crizotinib-d5 inhibits the phosphorylation activity of anaplastic lymphoma kinase and other related receptors like c-MET and ROS1.
  2. Metabolic Pathways: In vivo studies demonstrate that crizotinib-d5 is metabolized primarily by cytochrome P450 enzymes, similar to crizotinib, affecting its pharmacokinetic profile.
  3. Analytical Applications: As a labeled compound, crizotinib-d5 is utilized in quantitative analyses to track drug metabolism and pharmacokinetics in clinical settings.

The reactions involving crizotinib-d5 are essential for understanding its therapeutic efficacy and safety profile in patients undergoing treatment .

Mechanism of Action

Crizotinib-d5 functions through a mechanism similar to that of crizotinib:

  • Targeting Kinases: It selectively inhibits anaplastic lymphoma kinase by binding to its ATP-binding site, preventing phosphorylation and subsequent activation of signaling pathways that promote cell proliferation and survival.
  • Impact on Tumor Growth: By inhibiting ALK activity, crizotinib-d5 reduces tumor growth in ALK-positive non-small cell lung cancer by inducing apoptosis and decreasing cell viability.

This mechanism underscores the importance of precise dosing and monitoring in clinical applications, where crizotinib-d5 serves as an internal standard for assessing drug levels .

Physical and Chemical Properties Analysis

Crizotinib-d5 exhibits physical and chemical properties akin to those of crizotinib but with modifications due to deuteration:

These properties make crizotinib-d5 a valuable tool in both therapeutic contexts and research applications .

Applications

Crizotinib-d5 has several significant applications:

  1. Clinical Research: Used as an internal standard in pharmacokinetic studies to improve the accuracy of drug quantification.
  2. Drug Development: Assists in understanding the metabolic pathways and interactions of crizotinib within biological systems.
  3. Analytical Chemistry: Provides insights into drug behavior through advanced analytical techniques like mass spectrometry.

The use of crizotinib-d5 enhances research capabilities surrounding targeted therapies for cancer treatment, particularly in optimizing dosage regimens based on metabolic profiles .

Properties

CAS Number

1395950-84-1

Product Name

Crizotinib-d5

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D

InChI Key

KTEIFNKAUNYNJU-LJIFSARKSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.